Lyngbouilloside

Description

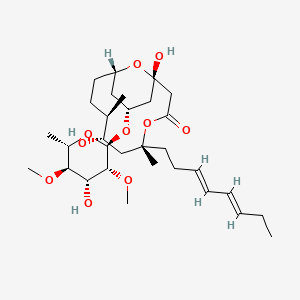

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H52O10 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

(1S,5R,7S,8R,11S,13R)-1,7-dihydroxy-13-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8-dimethyl-5-[(3E,5E)-octa-3,5-dienyl]-4,15-dioxabicyclo[9.3.1]pentadecan-3-one |

InChI |

InChI=1S/C31H52O10/c1-7-8-9-10-11-12-15-30(4)18-24(32)20(2)13-14-22-16-23(17-31(35,40-22)19-25(33)41-30)39-29-28(37-6)26(34)27(36-5)21(3)38-29/h8-11,20-24,26-29,32,34-35H,7,12-19H2,1-6H3/b9-8+,11-10+/t20-,21+,22+,23-,24+,26-,27+,28-,29+,30-,31+/m1/s1 |

InChI Key |

YYWHCGARYFKWST-ATGQZWQESA-N |

Isomeric SMILES |

CC/C=C/C=C/CC[C@@]1(C[C@@H]([C@@H](CC[C@H]2C[C@H](C[C@](O2)(CC(=O)O1)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC)O)OC)C)O)C |

Canonical SMILES |

CCC=CC=CCCC1(CC(C(CCC2CC(CC(O2)(CC(=O)O1)O)OC3C(C(C(C(O3)C)OC)O)OC)C)O)C |

Synonyms |

lyngbouilloside |

Origin of Product |

United States |

Isolation and Structural Characterization of Lyngbouilloside

Discovery and Isolation from Lyngbya bouillonii

Lyngbouilloside was first discovered and isolated from a collection of the marine cyanobacterium Lyngbya bouillonii found in Papua New Guinea. acs.orgnih.gov This particular species of cyanobacteria has proven to be an exceptionally rich source of new natural products. acs.orgfrontiersin.org The isolation of this compound was achieved through a bioassay-guided fractionation of the organic extract of the cyanobacterium. acs.org The crude extract was subjected to various chromatographic techniques, including silica (B1680970) gel vacuum-liquid chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound. acs.org The presence of this compound in different collections of L. bouillonii can vary, as evidenced by a study of a Guam collection which did not find the compound. nih.gov

Elucidation of the Planar Structure and Stereochemistry

The planar structure of this compound was determined through extensive spectroscopic analysis. acs.orgfrontiersin.orgnih.gov High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula. frontiersin.org One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including COSY, HMBC, and ROESY experiments, were instrumental in piecing together the connectivity of the atoms. acs.orgfrontiersin.org These analyses revealed a 14-membered macrolactone ring, a pendant dienyl side chain, and a glycosidically linked 2,4-di-O-methylrhamnopyranoside sugar moiety. acs.orgfrontiersin.org

The relative stereochemistry of the aglycon portion of the molecule was deduced from the analysis of homonuclear and heteronuclear coupling constants and Nuclear Overhauser Effect (NOE) data. acs.orgnih.gov However, the limited supply of the natural product prevented the determination of its absolute stereochemistry at the time of its initial discovery. acs.org Subsequent synthetic efforts have been crucial in addressing the complete stereochemical assignment of this compound and related compounds. researchgate.netacs.org

Stereochemical Ambiguities and Reassignments in Lyngbouilloside Research

Challenges in Absolute and Relative Stereochemistry Determination

The initial isolation of lyngbouilloside presented a formidable puzzle for chemists. nih.gov Determining the precise arrangement of atoms in space, known as stereochemistry, is a significant hurdle for complex molecules with multiple stereocenters. For this compound, this involved ascertaining both the relative and absolute configurations of its numerous chiral centers within the 14-membered macrolactone ring and the attached sugar moiety. nih.govacs.org

The primary challenges in this endeavor are multifaceted. The flexibility of the macrolide ring makes it difficult to establish long-range stereochemical relationships using standard spectroscopic techniques. Furthermore, the limited availability of the natural product from its marine source often precludes extensive chemical degradation studies, which can be invaluable for determining absolute stereochemistry. The inherent complexity of the molecule, with its array of hydroxyl and methyl groups, further complicates spectral interpretation and the unambiguous assignment of stereocenters. These difficulties are not unique to this compound but are a common theme in the study of large, stereochemically rich natural products. mdpi.comnih.gov

Initial Stereochemical Postulations from Spectroscopic Data

The first proposed structure of this compound was pieced together through a meticulous analysis of spectroscopic data. acs.org Techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including homonuclear and heteronuclear coupling constants and Nuclear Overhauser Effect (NOE) information, were instrumental in deducing the planar structure and the relative stereochemistry of the molecule. nih.govacs.org High-resolution mass spectrometry (HRMS) helped to establish the molecular formula, while infrared (IR) spectroscopy confirmed the presence of key functional groups like hydroxyl and carbonyl moieties. acs.orgfrontiersin.org

Based on these comprehensive spectroscopic analyses, the relative stereochemistry of the aglycone portion of this compound was initially postulated as 3S,5R,7S,10R,11S,13R. acs.org The stereochemistry of the sugar unit, a 2,4-di-O-methylrhamnopyranoside, was deduced through coupling constant analysis and comparison to the known sugar in auriside A. acs.orgfrontiersin.org However, this initial assignment was based on the interpretation of spectral data and lacked the definitive confirmation that can only be provided by total synthesis or X-ray crystallography.

Stereochemical Reassessments through Synthetic and Spectroscopic Means

The initially proposed stereostructure of this compound soon came under scrutiny as synthetic chemists embarked on the challenging task of its total synthesis. This phase of research highlighted the critical role of chemical synthesis in validating or refuting proposed natural product structures.

Revisions Based on Total Synthesis Efforts

Several research groups initiated programs toward the total synthesis of this compound and its aglycon (the macrolide portion without the sugar). frontiersin.orgresearchgate.netacs.orgnih.gov The synthesis of the proposed structure of the this compound aglycon was a significant undertaking that ultimately revealed inconsistencies. acs.org A key breakthrough came from the work of Cossy and coworkers, who, after achieving the first enantioselective total synthesis of the originally assigned structure of the this compound aglycon, compared the NMR spectroscopic data of their synthetic material with that of the natural product. researchgate.netacs.org The comparison revealed discrepancies, particularly in the chemical shifts of the C13 carbon, leading to the proposal of a stereochemical reassignment at the C11 stereocenter. researchgate.netacs.org

Further synthetic endeavors, including the synthesis of the putative 11-epi-lyngbouilloside aglycon, continued to point towards inaccuracies in the originally proposed structure. frontiersin.org These synthetic efforts, while not initially yielding the natural product itself, were invaluable in systematically ruling out incorrect stereochemical assignments and paving the way for the correct structure to be determined. frontiersin.orgnih.gov

Contributions from Analogous Natural Product Stereochemistry

The stereochemical puzzle of this compound was also informed by research on structurally related natural products, particularly lyngbyaloside B and C, which were also isolated from Lyngbya species. nih.govfrontiersin.orgnih.gov The total synthesis and subsequent stereochemical reassignment of lyngbyaloside B by Fuwa and coworkers proved to be a pivotal moment. nih.govku.edu Their work unequivocally established the correct stereochemistry of lyngbyaloside B, which had epimeric centers at C10, C11, and C13 compared to its originally proposed structure. nih.govku.edu

Given the close structural similarity between this compound and the lyngbyalosides, the reassignment of lyngbyaloside B strongly suggested that the stereochemistry of this compound also needed to be revised. ku.edunih.gov The total synthesis and structural revision of lyngbyaloside C further solidified this notion, with researchers proposing that the stereochemical configuration of this compound could be reassigned in accordance with their findings for the lyngbyalosides. nih.gov This cross-referencing between analogous natural products is a powerful strategy in the field, allowing for the correction of stereochemical assignments across a family of related compounds.

Impact of Stereochemical Revisions on Research Trajectories

The revision of this compound's stereochemistry had a significant impact on the direction of research. It underscored the limitations of relying solely on spectroscopic data for the assignment of complex stereostructures and highlighted the indispensable role of total synthesis as a definitive tool for structural verification. frontiersin.orgresearchgate.netacs.org

The initial incorrect assignment led to the expenditure of considerable synthetic effort towards a non-natural structure. However, these "failed" syntheses were not without value; they provided crucial negative evidence that guided subsequent research toward the correct stereochemical configuration. The revised understanding of this compound's structure has now paved the way for the design of more accurate synthetic routes to the natural product and its analogs. This, in turn, will enable a more thorough investigation of its biological activities and structure-activity relationships, which was previously hampered by the lack of a correctly defined molecular structure. The journey to define the true structure of this compound is a testament to the self-correcting nature of scientific inquiry and the powerful synergy between natural product isolation, spectroscopy, and chemical synthesis.

Biological Activities of Lyngbouilloside in Preclinical Models

Antiproliferative Activities in Established Cell Lines

Research into the antiproliferative properties of Lyngbouilloside has primarily centered on its effects against specific cancer cell lines in vitro.

This compound has demonstrated modest cytotoxic activity against neuroblastoma cells. nih.govnih.govmdpi.com In studies utilizing the Neuro-2a (N2a) murine neuroblastoma cell line, this compound exhibited a half-maximal inhibitory concentration (IC50) of 17 µM. psu.edufrontiersin.org This finding has been consistently reported, establishing its moderate potential to inhibit the proliferation of this specific cancer cell type. researchgate.net Neuroblastoma is the most common extracranial solid tumor in children, making compounds with activity against it subjects of interest for further research. mdpi.com

| Compound | Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| This compound | Neuro-2a | Murine Neuroblastoma | 17 nih.govfrontiersin.org |

While the cytotoxic effects of this compound have been defined in neuroblastoma cells, its evaluation against other cancer cell lines, such as the KB human oral epidermoid carcinoma cell line, is not extensively detailed in the available literature. Much of the broader cytotoxicity screening has been performed on structurally related compounds rather than on this compound itself. For instance, various analogs of Lyngbyaloside and other macrolides from Lyngbya species have been tested against cell lines including KB, LoVo (colon adenocarcinoma), and HeLa (cervical carcinoma). nih.govfrontiersin.org

Molecular and Cellular Mechanisms of Action

Understanding the specific molecular pathways and targets through which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent.

The precise cellular pathways modulated by this compound have not yet been fully elucidated. Generally, many natural products derived from cyanobacteria exert their anticancer effects by inducing apoptosis, causing cell-cycle arrest, and altering key signaling pathways such as the PI3K/Akt or p53 pathways. researchgate.netgriffith.edu.au A structurally related macrolide, moorenaside, which also possesses a 14-membered ring, has been shown to target the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses and inflammation. acs.orgnih.gov Given the structural similarities, it is plausible that this compound could engage similar cytoprotective or stress-response pathways, but direct evidence for this is currently lacking.

The specific molecular targets of this compound remain unidentified. The identification of a compound's binding partners is a critical step in drug discovery, often accomplished through techniques like network pharmacology and molecular docking, which can help predict interactions with proteins involved in cancer progression, such as STAT3 or BCL2. orientjchem.orgfrontiersin.org However, such studies have not been reported for this compound. Its structural resemblance to macrolides like dolastatin 19 suggests potential interactions with cytoskeletal components, but this has not been experimentally verified. researchgate.netresearchgate.net

Comparative Biological Activity with Structurally Related Macrolides

This compound belongs to a family of 14-membered macrolides that includes several other compounds isolated from Lyngbya species, such as the lyngbyalosides. nih.govresearchgate.net Comparing their biological activities provides insight into structure-activity relationships.

This compound's cytotoxicity (IC50 = 17 µM in Neuro-2a) is considered moderate. frontiersin.org In comparison, Lyngbyaloside B shows weak activity against KB cells (IC50 = 4.3 µM) and an even smaller effect on LoVo colorectal cells (IC50 ≈ 15 µM). nih.govfrontiersin.org Other related compounds, such as Lyngbyaloside and its 2-epimer, demonstrated weaker cytotoxicity against HT29 colorectal and HeLa cervical carcinoma cells, with IC50 values ranging from 33 to 38 µM. frontiersin.org

Conversely, some stereoisomers show more potent activity. For example, 18E-lyngbyaloside C is significantly more cytotoxic towards HT29 and HeLa cells (IC50 values of 13 µM and 9.3 µM, respectively) than its geometric isomer, 18Z-lyngbyaloside C (IC50 values of >100 µM and 53 µM). nih.gov This highlights that subtle changes in stereochemistry can dramatically impact biological function. This compound is also structurally related to other potent marine macrolides like auriside A and callipeltoside A. researchgate.netresearchgate.net

| Compound | Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| This compound | Neuro-2a | Murine Neuroblastoma | 17 frontiersin.org |

| Lyngbyaloside B | KB | Human Oral Epidermoid Carcinoma | 4.3 nih.gov |

| LoVo | Human Colon Adenocarcinoma | ~15 frontiersin.org | |

| 2-epi-Lyngbyaloside | HT29 | Human Colon Adenocarcinoma | 38 nih.gov |

| HeLa | Human Cervical Carcinoma | 33 nih.gov | |

| 18E-Lyngbyaloside C | HT29 | Human Colon Adenocarcinoma | 13 nih.gov |

| HeLa | Human Cervical Carcinoma | 9.3 nih.gov | |

| 18Z-Lyngbyaloside C | HT29 | Human Colon Adenocarcinoma | >100 nih.gov |

| HeLa | Human Cervical Carcinoma | 53 nih.gov |

Analogues of Aurisides and Dolastatins

This compound, a 14-membered glycosidic macrolide isolated from the marine cyanobacterium Lyngbya bouillonii, displays a modest level of cytotoxicity in preclinical studies. nih.govresearchgate.net Its biological activity profile is often considered in the context of its structural similarity to other potent, naturally occurring macrolides, particularly the aurisides and dolastatins. acs.orgresearchgate.net These compounds share a common 14-membered macrolide core, suggesting a potential for related mechanisms of action.

This compound itself has been reported to exhibit an IC50 value of 17 µM against neuroblastoma cells. researchgate.netkeio.ac.jp While this indicates a moderate cytotoxic potential, it is noteworthy when compared to its more potent analogues. The aurisides, such as auriside A and B, which were originally isolated from the sea hare Dolabella auricularia, also demonstrate significant cytotoxicity. nih.govresearchgate.net For instance, aurisides A and B have been shown to be cytotoxic against HeLa S3 cervical cancer cells, with reported IC50 values of 0.17 µg/mL and 1.2 µg/mL, respectively. nih.gov

The dolastatins are a well-known class of highly potent cytotoxic peptides, with some members also featuring a macrolide structure, such as dolastatin 19. acs.orgwikipedia.org Analogues of the dolastatins have been isolated from Lyngbya species, highlighting the biosynthetic capacity of this cyanobacterial genus to produce structurally diverse and biologically active compounds. nih.govmsdvetmanual.com While direct comparative studies of this compound with dolastatin 19 in the same cell lines are limited in the public domain, the established potency of the dolastatin family underscores the potential biological significance of the shared macrolide scaffold.

The structural relationship between these compounds is a key area of interest for medicinal chemists. For example, irijimasides A-E, which are also 14-membered macrolide glycosides, are considered to belong to the auriside A class and are structurally related to this compound and dolastatin 19. wikipedia.org These compounds have been shown to inhibit osteoclast formation. wikipedia.org The variations in the side chains and glycosylation patterns among these analogues are thought to be critical determinants of their specific biological activities and potency.

Implications for Macrolide Chemotype Activity

The 14-membered macrolide ring system, or chemotype, shared by this compound and its analogues is a crucial determinant of their biological activity. Structure-activity relationship (SAR) studies on related compounds have begun to shed light on the specific molecular features that govern their cytotoxic effects.

A significant factor in the activity of this macrolide chemotype appears to be the nature of the glycosylation. For instance, studies on lyngbyaloside B, a close analogue of this compound, have revealed that the 2,3-di-O-methyl-L-rhamnopyranosyl sugar moiety is essential for its cytotoxic activity. researchgate.net The corresponding aglycon, lacking the sugar component, demonstrated significantly weaker cytotoxicity against A549 and KB cancer cell lines. researchgate.net This suggests that the carbohydrate portion of the molecule may play a critical role in molecular recognition, cell uptake, or interaction with the biological target.

Furthermore, subtle changes in the stereochemistry and substitution of the macrolide ring and its side chain can lead to substantial differences in cytotoxicity. A comparison of lyngbyaloside C isomers provides a clear example: 18E-lyngbyaloside C is approximately five times more cytotoxic towards HT29 and HeLa cells than its 18Z-lyngbyaloside C counterpart. researchgate.net This highlights the importance of the geometric configuration of the side chain for potent bioactivity. Similarly, 18E-lyngbyaloside C is also more cytotoxic than 2-epi-lyngbyaloside, indicating that stereochemistry at various points on the macrolide scaffold influences its biological effect. researchgate.net

The collective findings from research on this compound and its diverse analogues underscore that while the 14-membered macrolide core provides the fundamental framework for cytotoxicity, the specific decorations—particularly the glycosylation and the precise geometry of the side chains—are critical for modulating the potency and specificity of their biological activity. researchgate.netmdpi.com

Table 1: Cytotoxic Activity of this compound and Related Macrolides in Preclinical Models

| Compound | Cell Line | Activity (IC50) | Reference |

| This compound | Neuroblastoma | 17 µM | researchgate.net |

| Lyngbyaloside B | KB (human oral carcinoma) | 4.3 µM | researchgate.net |

| LoVo (colon adenocarcinoma) | 15 µM | nih.gov | |

| 18E-Lyngbyaloside C | HT29 (colorectal adenocarcinoma) | 13 µM | researchgate.net |

| HeLa (cervical carcinoma) | 9.3 µM | researchgate.net | |

| 18Z-Lyngbyaloside C | HeLa (cervical carcinoma) | 53 µM | researchgate.net |

| 2-epi-Lyngbyaloside | HT29 (colorectal adenocarcinoma) | 38 µM | researchgate.net |

| HeLa (cervical carcinoma) | 33 µM | researchgate.net | |

| Auriside A | HeLa S3 (cervical cancer) | 0.17 µg/mL | nih.gov |

| Auriside B | HeLa S3 (cervical cancer) | 1.2 µg/mL | nih.gov |

Chemical Synthesis of Lyngbouilloside and Its Analogues

Retrosynthetic Analyses and Strategic Disconnections

The synthetic planning for a molecule as complex as Lyngbouilloside, which features a 14-membered macrolide ring, a six-membered cyclic hemiketal, multiple stereocenters, and a glycosidic linkage to L-rhamnose, requires a carefully considered retrosynthetic analysis. Synthetic chemists have devised several strategies that hinge on key disconnections of the macrolactone core and the glycosidic bond.

Approaches to the Macrolactone Core

The central challenge in synthesizing this compound is the construction of its sterically hindered 14-membered macrolactone. A primary retrosynthetic disconnection simplifies the target molecule into the aglycon and the L-rhamnose-derived pyranoside. nih.gov Further analysis of the aglycon, or its macrolactone core, reveals several potential bond disconnections to break the macrocycle into more manageable linear fragments.

One common strategy involves disconnecting the C2–C3 and C8–C9 bonds. thieme-connect.com This approach anticipates the formation of the C8–C9 double bond via a ring-closing metathesis (RCM) reaction and the C2–C3 bond through an enolate addition to a lactone fragment. thieme-connect.com This strategy circumvents a challenging direct macrolactonization at the sterically encumbered C13 tertiary alcohol. thieme-connect.com

Another powerful approach disconnects the macrolactone at the ester linkage, envisioning a late-stage macrolactonization reaction. acs.orgacs.org This leads to a seco-acid precursor. The choice of where to perform the ring-closing reaction is critical, with several methods being explored, including the Boeckman acylketene macrolactonization and various esterification protocols. nih.govacs.orgacs.org

A convergent strategy has also been proposed, breaking the aglycon into two fragments of similar complexity, for instance, a C1–C8 fragment and a C9–C17 fragment. frontiersin.orgnih.gov These fragments are then coupled before the crucial macrocyclization step. For example, the synthesis of the 11-epi-lyngbouilloside aglycon utilized a Boeckman-type esterification to couple the fragments, followed by an RCM reaction to form the 14-membered ring. frontiersin.orgnih.gov

The table below summarizes the key retrosynthetic disconnections for the this compound macrolactone core.

| Disconnection Strategy | Key Bonds Disconnected | Planned Forward Reactions | Reference |

| Enolate Addition/RCM | C2–C3 and C8–C9 | Enolate addition, Ring-Closing Metathesis (RCM) | thieme-connect.com |

| Macrolactonization | C1–O (Ester bond) | Acylketene macrolactonization, Yamaguchi esterification | nih.govacs.orgacs.org |

| Convergent Coupling/RCM | C8–C9 and C10-C11 | Fragment coupling (e.g., Boeckman esterification), RCM | frontiersin.orgnih.gov |

Strategies for the Glycosidic Linkage

The installation of the L-rhamnose-derived pyranoside at the C7 hydroxyl group of the aglycon represents another significant synthetic hurdle. Retrosynthetically, the glycosidic bond is typically disconnected to yield the aglycon and a suitable rhamnosyl donor. The timing of the glycosylation step is a key strategic decision.

Most synthetic plans favor a late-stage glycosylation, attaching the sugar to the fully formed and functionalized aglycon. acs.orgcore.ac.uk This approach avoids subjecting the sensitive glycosidic bond to the potentially harsh conditions of macrocyclization and other late-stage transformations. The forward synthetic step would involve the reaction of the C7-hydroxyl group of the aglycon with an activated rhamnose derivative, such as a trichloroacetimidate (B1259523) or a glycosyl bromide, often under Schmidt conditions. nih.gov

The structure of the sugar unit in the natural product was initially assigned by comparison with the sugar in auriside A, based on NMR spectral data. frontiersin.orgnih.gov The stereoselective formation of the glycosidic linkage is crucial for the successful total synthesis of this compound.

Total Synthesis Efforts for this compound Aglycon

Several research groups have undertaken the total synthesis of the this compound aglycon, the core structure of the natural product, leading to the development of innovative synthetic routes and a reassessment of the originally proposed stereochemistry. acs.orgacs.org

Key Macrocyclization Reactions

The formation of the 14-membered macrolactone is arguably the most critical step in the synthesis of the this compound aglycon. Two primary strategies have emerged as effective methods for this transformation: Boeckman acylketene macrolactonization and Ring-Closing Metathesis (RCM).

The Boeckman acylketene macrolactonization is a powerful method for forming macrocycles. acs.org This reaction involves the thermal decomposition of a 1,3-dioxin-4-one derivative to generate a highly reactive acylketene intermediate. nih.govfrontiersin.org This intermediate is then trapped intramolecularly by a hydroxyl group within the same molecule to form the desired macrolactone. acs.orgnih.gov

In the context of this compound synthesis, a linear precursor containing a terminal 1,3-dioxin-4-one and a hydroxyl group at the other end is synthesized. Heating this precursor, typically in refluxing toluene (B28343) or benzene, generates the acylketene which then undergoes cyclization. nih.govacs.org This method has been successfully employed in the synthesis of the this compound macrolactone core, demonstrating its utility in constructing sterically demanding macrocyclic systems. nih.govku.edu One of the advantages of this method is its potential for high regioselectivity, even in the presence of multiple hydroxyl groups. frontiersin.org

The table below provides an overview of a representative Boeckman acylketene macrolactonization used in the synthesis of the this compound macrolactone core. nih.gov

| Precursor | Reaction Conditions | Product | Yield | Reference |

| β-keto ester 4 | 1. Roskamp homologation 2. Deprotection 3. Refluxing toluene | This compound macrolactone core 3 | High-yielding | nih.govku.edu |

Ring-Closing Metathesis (RCM) has become a cornerstone of modern macrocycle synthesis due to its functional group tolerance and the availability of highly efficient ruthenium-based catalysts. thieme-connect.com In the synthesis of this compound analogues, RCM has been used to form the C8–C9 double bond within the 14-membered ring. frontiersin.orgnih.gov

This approach requires the synthesis of a linear diene precursor. Treatment of this diene with a Grubbs-type catalyst, such as the Grubbs-Hoveyda 2nd generation catalyst (GH-II), initiates the metathesis cascade, leading to the formation of the macrocycle and the expulsion of a small volatile alkene like ethylene. frontiersin.orgnih.govcore.ac.uk

In the synthesis of the putative 11-epi-Lyngbouilloside aglycon, a key RCM step was employed after coupling the C1–C8 and C9–C16 fragments. frontiersin.orgnih.gov The resulting macrolactone possessed a hydroxypropyl side-chain that was later elaborated into the dienyl side chain of the natural product. frontiersin.orgnih.gov The success of this RCM approach highlights its robustness in constructing complex, polyfunctionalized macrocycles.

The following table details a key RCM step in a synthesis towards a this compound aglycon. frontiersin.orgnih.gov

| Precursor | Catalyst | Product | Yield (over 3 steps) | Reference |

| Diene precursor from coupled fragments | Grubbs-Hoveyda 2nd generation catalyst (GH-II) | 14-membered macrolactone 27 | 37% | frontiersin.orgnih.govcore.ac.uk |

Stereoselective Installation of Chiral Centers

The precise three-dimensional arrangement of atoms is critical to the biological function of this compound. Therefore, a primary focus of its synthesis is the stereoselective installation of its numerous chiral centers. Synthetic strategies have employed a range of modern asymmetric reactions to achieve high levels of stereocontrol.

Asymmetric dihydroxylation is a powerful method for creating vicinal diols with a defined stereochemistry from prochiral alkenes. In the synthesis of a key fragment of 11-epi-lyngbouilloside, the Sharpless asymmetric dihydroxylation was employed to set a crucial stereocenter. frontiersin.orgnih.gov

Table 1: Key Asymmetric Dihydroxylation Reaction

| Precursor | Reagent | Fragment | Key Outcome | Reference |

|---|

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions that create new stereocenters. In the synthesis of the C1–C8 fragment of 11-epi-lyngbouilloside, an asymmetric vinylogous Mukaiyama aldol reaction was utilized. frontiersin.orgnih.gov Specifically, a silyl (B83357) dienol ether derived from 2,2,6-trimethyl-4H-1,3-dioxin-4-one was reacted with 4-pentenal. frontiersin.org The reaction employed Denmark's conditions, which involve a chiral bis-phosphoramide catalyst and silicon tetrachloride to achieve high enantio- and diastereoselectivity. frontiersin.org

In addition to creating carbon-carbon bonds, stereocontrolled reductions of ketone functionalities, which can be considered a type of aldol-variant reaction, are also crucial. For instance, a diastereoselective anti-reduction of an enone was performed using tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) [Me₄NBH(OAc)₃] to set the stereochemistry of a hydroxyl group in the C1-C8 fragment. frontiersin.orgcore.ac.uk For related natural products like lyngbyaloside B, other powerful aldol strategies, including the Abiko-Masamune aldol reaction and vinylogous Mukaiyama aldol reactions, have been key to their successful synthesis. researchgate.netresearchgate.netresearchgate.net

Establishing stereochemistry at a position distant from an existing chiral center is a significant challenge in acyclic and macrocyclic systems. This often requires the careful selection of reagents and strategic conformational control. In the synthesis of the C9–C16 fragment of 11-epi-lyngbouilloside, the stereocenters at C10 and C12 were controlled via a Leighton-type syn-crotylation reaction. frontiersin.orgnih.govcore.ac.uk

This reaction involved the addition of a chiral crotylsilane reagent to an aldehyde (22), which was generated from the previously synthesized diol fragment. nih.govcore.ac.uk The inherent facial bias of the chiral reagent allowed for the predictable formation of the desired homoallylic alcohol with good diastereoselectivity (dr = 83:17), effectively controlling two new, relatively remote stereocenters. nih.govcore.ac.uk

Formation of the Dienyl Side Chain (e.g., Wittig Olefination)

A structurally distinct feature of this compound is its pendant dienyl side chain. Synthetic strategies have typically installed this moiety at a late stage of the synthesis to avoid potential complications with the sensitive conjugated system during other transformations. The most common and effective method employed for this purpose is the Wittig olefination. frontiersin.orgnih.gov

In the total synthesis of 11-epi-lyngbouilloside aglycon, the side chain was introduced after the formation of the 14-membered macrolactone. nih.govcore.ac.uk The strategy involved a selective oxidation of a terminal primary alcohol on a hydroxypropyl side chain to the corresponding aldehyde. core.ac.uk This was achieved using a TEMPO-mediated oxidation. core.ac.uk The resulting aldehyde was then subjected to a Wittig reaction with a specifically prepared tributylphosphonium bromide ylide. core.ac.uk This olefination proceeded in a highly diastereoselective fashion, successfully installing the required (E,E)-dienyl moiety. core.ac.uk The Wittig reaction is a robust and widely used method for converting aldehydes and ketones into alkenes with a high degree of control over the location of the new double bond. visualizeorgchem.comlibretexts.orgorganic-chemistry.org

Fragment Synthesis and Assembly Strategies

The total synthesis of a complex molecule like this compound is most efficiently approached through a convergent strategy. This involves the independent synthesis of several complex fragments, which are then coupled together. The synthesis of 11-epi-lyngbouilloside aglycon is a clear example of this approach, primarily involving the preparation of a C1–C8 fragment and a C9–C16 fragment. frontiersin.orgmdpi.comnih.gov

C1–C8 Fragment Synthesis: This fragment was constructed starting from an inexpensive dioxolenone derivative, utilizing an asymmetric vinylogous aldol reaction to set the initial stereochemistry. frontiersin.orgcore.ac.uk

C9–C16 Fragment Synthesis: This piece originated from commercially available 3-methyl-but-3-enol, employing a Sharpless asymmetric dihydroxylation and a Leighton-type crotylation to install the chiral centers. frontiersin.orgcore.ac.uk

Fragment Assembly and Macrocyclization: The two fragments were joined using a Boeckman-type esterification. frontiersin.orgcore.ac.uk Following the coupling of the fragments, the crucial 14-membered macrolactone was formed via a ring-closing metathesis (RCM) reaction, a powerful technique for the formation of large rings. frontiersin.orgnih.gov This strategy, featuring a late-stage macrocyclization, is a hallmark of modern natural product synthesis. frontiersin.org

Total Synthesis of the Glycosidic Moiety

This compound is a glycoside, meaning it consists of the aglycon (the macrolactone portion) attached to a sugar unit. The initial structural elucidation of this compound identified this sugar based on detailed NMR analysis and comparison to the known sugar unit present in auriside A, another marine natural product. frontiersin.orgnih.gov This suggested the sugar is a derivative of rhamnose.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 11-epi-Lyngbouilloside |

| Lyngbyaloside |

| Lyngbyaloside B |

| Lyngbyaloside C |

| Auriside A |

| 3-methylbuten-3-enol |

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one |

| 4-pentenal |

| D-malic acid |

Convergent and Linear Synthesis Pathways

Several distinct convergent pathways have been developed:

Phosphate (B84403) Tether-Mediated Strategy: A highly modular synthesis of the this compound macrolactone core has been reported using a phosphate tether to facilitate a one-pot, sequential Ring-Closing Metathesis (RCM)/Cross-Metathesis (CM)/chemoselective hydrogenation process. nih.gov This strategy allows for the efficient and modular assembly of polyol subunits. ku.edu The synthesis of the full macrolactone core also employed a Roskamp homologation and a high-yielding Boeckman acylketene cyclization (90% yield) to close the macrocycle. nih.govku.edu This pathway is designed to be highly adaptable for the synthesis of various analogues. nih.gov

Enolate-Lactone Coupling and RCM Strategy: An early approach toward the macrocyclic core of this compound utilized a convergent strategy where the C2–C3 and C8–C9 bonds were disconnected. thieme-connect.com This pathway involved the coupling of two key fragments, a lactone and an ester, followed by a ring-closing metathesis (RCM) reaction to form the challenging 14-membered macrolactone. This route provided a novel and effective entry to the core of the natural product. thieme-connect.com

Table 1: Comparison of Convergent Synthetic Strategies for this compound Core Structure

| Synthetic Strategy | Key Macrocyclization Reaction(s) | Precursor Fragments/Key Intermediates | Reference |

| Acylketene Macrolactonization | Intramolecular acylketene trapping | Linear chain with terminal dioxinone and alcohol | acs.org, acs.org |

| Phosphate Tether-Mediated | RCM/CM, Boeckman acylketene cyclization | C1-C7 and C8-C16 fragments, β-keto ester | nih.gov, ku.edu |

| Enolate-Lactone Coupling | Enolate-lactone coupling, RCM | C1-C8 lactone fragment, C9-C16 ester fragment | thieme-connect.com |

Synthetic Routes to Stereoisomers and Diastereomers of this compound

The initial structural assignment of this compound was determined by extensive NMR analysis. core.ac.uk However, the synthesis of proposed structures is the definitive method for confirming or reassigning stereochemistry. Several synthetic efforts have focused on preparing specific stereoisomers of this compound to resolve ambiguities in its structure.

The first total synthesis of the nominal (originally assigned) structure of the this compound aglycon provided a crucial breakthrough. acs.org Upon completion of the synthesis, comparison of the 13C NMR chemical shifts, particularly at the C13 position, between the synthetic aglycon and the natural product revealed discrepancies. This led the researchers to propose a stereochemical reassignment of the C11 stereogenic center. acs.orgacs.org

Similarly, work on the related natural product, lyngbyaloside C, required the synthesis of three different diastereomers to unambiguously reassign its correct stereochemical configuration, highlighting the power of this approach. nih.gov

Development of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of natural products is a common strategy to explore structure-activity relationships (SAR) and develop compounds with improved properties.

The development of modular synthetic routes, such as the phosphate tether-mediated approach, enables the synthesis of simplified analogues. nih.gov By modifying or omitting certain structural features, chemists can probe the importance of different parts of the molecule. For example, the synthesis of the macrolactone core itself, lacking the glycoside and the diene side chain, represents the creation of a simplified analogue. nih.govthieme-connect.com These core structures are valuable for establishing the foundational chemistry required before adding the complexity of the peripheral functional groups.

Unnatural analogues are derivatives where specific atoms or functional groups are replaced with non-natural moieties. These modifications can enhance stability, alter biological activity, or serve as probes for molecular interactions.

A notable example is the synthesis of 13-desmethylthis compound , an unnatural analogue lacking the methyl group at the C13 position. The synthesis of the C1−C16 polyol-containing macrolactone of this analogue was achieved using an iterative phosphate tether‐mediated, one‐pot sequential RCM/CM/chemoselective diimide reduction protocol. researchgate.net This work further demonstrates the flexibility of the phosphate tether strategy for creating complex, non-natural structures. ku.eduresearchgate.net

Another unnatural analogue, 13-demethyllyngbyaloside B , was synthesized to investigate the closely related lyngbyaloside family. nih.gov Its total synthesis was achieved through a convergent pathway involving esterification to connect the fragments, followed by ring-closing metathesis to form the 14-membered macrocycle. nih.govacs.org

Structure Activity Relationship Sar Studies of Lyngbouilloside

Design Principles for SAR Investigations

The impetus for SAR studies on lyngbouilloside stems from several key principles:

Analog-Driven Design: this compound shares its 14-membered macrolide core with several other potent, biologically active natural products, such as auriside A, callipeltoside A, and dolastatin 19. core.ac.ukfrontiersin.org This structural similarity to compounds with significant cytotoxicity provides a strong rationale for investigating which substructures of this compound are responsible for its activity and how it can be optimized.

Resolving Stereochemical Ambiguity: The initial structural elucidation of this compound left some stereocenters with ambiguous assignments. Synthetic efforts have been heavily focused on preparing various diastereomers to match the spectral data with the natural product and thereby confirm its absolute and relative stereochemistry. nih.gov For instance, the synthesis of putative 11-epi-lyngbouilloside aglycon was undertaken to test the hypothesis of a stereochemical reassignment at the C11 position. frontiersin.org Each synthesized stereoisomer is a valuable probe for SAR, as changes in stereochemistry can dramatically impact how the molecule interacts with its biological target.

Molecular Simplification: A common strategy in medicinal chemistry is to synthesize simplified or "des-methyl" analogs to probe the role of specific functional groups. The synthesis of unnatural analogs like (-)-13-desmethyl-lyngbouilloside is a prime example of this principle. researchgate.netacs.org By removing the methyl group at the C13 position, researchers can assess its contribution to the molecule's conformation and biological activity.

Methodologies for Analog Synthesis in SAR Contexts

The generation of this compound analogs for SAR studies relies on flexible and modular synthetic strategies that allow for the variation of different parts of the molecule. Key methodologies employed include:

Convergent Fragment Assembly: Most total syntheses of this compound and its analogs adopt a convergent approach, where different sections of the molecule are synthesized independently before being joined together. This allows for the late-stage introduction of diversity. For example, a common disconnection is made between the C8 and C9 positions, or the dienyl side chain is attached near the end of the synthesis via a Wittig olefination. frontiersin.org

Macrolactonization Techniques: The formation of the 14-membered ring is a critical step. The Boeckman acylketene cyclization has proven to be a high-yielding and effective method for this transformation. core.ac.uk An alternative strategy involves a Boeckman-type esterification followed by a Ring-Closing Metathesis (RCM) to form the macrocycle. frontiersin.org

Phosphate (B84403) Tether-Mediated Synthesis: A highly modular and innovative approach involves the use of a phosphate tether to mediate a one-pot, sequential RCM/cross-metathesis (CM)/chemoselective hydrogenation sequence. This method has been instrumental in creating the macrolactone core and is readily adaptable for producing various analogs.

Stereocontrolled Reactions: Given the density of stereocenters, asymmetric reactions are essential. Methodologies like Sharpless asymmetric dihydroxylation and Denmark's asymmetric vinylogous aldol (B89426) reactions have been employed to precisely control the stereochemistry of the developing molecule. core.ac.uk

| Synthetic Method | Purpose in SAR Context | Reference(s) |

| Boeckman Acylketene Cyclization | Efficient formation of the 14-membered macrolactone core. | core.ac.uk |

| Ring-Closing Metathesis (RCM) | Alternative method for macrocycle formation, often used in sequence with other reactions. | frontiersin.org |

| Wittig Olefination | Late-stage introduction of the dienyl side chain, allowing for variations in its structure. | frontiersin.org |

| Phosphate Tether Control | Modular synthesis of the core structure, enabling facile generation of analogs. | acs.org |

| Asymmetric Aldol Reactions | Precise control over stereocenter configuration to produce different diastereomers for testing. | core.ac.uk |

Correlation between Structural Modifications and Biological Activity Profiles

While the primary goal of many early synthetic efforts was structural verification, the biological evaluation of the resulting analogs has provided initial SAR insights. The parent compound, this compound, exhibits modest cytotoxicity with an IC₅₀ value of 17 µM against neuroblastoma cells. nih.govmdpi.com

Key findings from analog studies include:

Importance of the Glycosidic Moiety: SAR studies on the related compound lyngbyaloside B revealed that the 2,3-di-O-methyl-L-rhamnopyranosyl sugar is crucial for cytotoxicity. The aglycon (the non-sugar portion) was found to be significantly less active against A549 and KB cancer cell lines compared to the fully glycosylated natural product. researchgate.net

Role of the Side Chain Geometry: A comparison between 18E-lyngbyaloside C and 18Z-lyngbyaloside C showed a significant difference in activity. 18E-lyngbyaloside C was approximately five-fold more cytotoxic against HeLa cells than its 18Z isomer, highlighting the importance of the dienyl side chain's geometry for biological activity. mdpi.com

Effect of Methylation: Interestingly, a simplified analog of lyngbyaloside B that lacks the methyl group at the C-13 quaternary stereocenter was found to be more active than lyngbyaloside B itself, suggesting that this position may be a prime target for modification to enhance potency. researchgate.net

Stereochemistry: The biological activity of different stereoisomers has been compared. For instance, 18E-lyngbyaloside C is more cytotoxic than 2-epi-lyngbyaloside, indicating that the stereoconfiguration of the macrolide core is a key determinant of activity. mdpi.com

The table below summarizes the reported cytotoxic activities of this compound and some of its naturally occurring analogs.

| Compound | Cell Line | Activity (IC₅₀) | Reference(s) |

| This compound | Neuroblastoma | 17 µM | nih.govmdpi.com |

| Lyngbyaloside B | KB cells | 4.3 µM | nih.gov |

| Lyngbyaloside B | LoVo cells | 15 µM | nih.gov |

| 2-epi-Lyngbyaloside | HT29 | 38 µM | mdpi.com |

| 2-epi-Lyngbyaloside | HeLa | 33 µM | mdpi.com |

| 18E-Lyngbyaloside C | HT29 | 13 µM | mdpi.com |

| 18E-Lyngbyaloside C | HeLa | 9.3 µM | mdpi.com |

| 18Z-Lyngbyaloside C | HeLa | 53 µM | mdpi.com |

In addition to anticancer activity, some analogs have shown other biological effects. For example, 18E-lyngbyaloside C and lyngbyaloside displayed moderate antimalarial activity against the liver stage of P. berghei. ekb.egmdpi.com

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Based on the synthesis and evaluation of this compound and its analogs, several key pharmacophoric elements can be proposed:

The 14-Membered Macrolactone: This ring serves as the fundamental scaffold, positioning the other functional groups in a specific 3D orientation. core.ac.uk

The Glycosidic Unit: The L-rhamnose-derived sugar is critical for potent activity, as demonstrated by the reduced cytotoxicity of the lyngbyaloside B aglycon. researchgate.net This suggests it may be involved in key binding interactions or may influence the molecule's solubility and transport properties.

The Dienyl Side Chain: The geometry of this appended chain significantly impacts cytotoxicity. mdpi.com The conjugated system may be involved in binding or could function as a Michael acceptor, a reactive group often found in covalent inhibitors.

Specific Stereocenters: The stereochemistry at positions C10, C11, and C13 have been a major focus of synthetic reassignments, and SAR data confirms that changes in these centers, such as in 2-epi-lyngbyaloside, alter biological activity. nih.govmdpi.com

The Tertiary Ester: This unusual structural feature at C13 is a significant synthetic challenge and a key characteristic of the family. nih.gov Its role in activity is underscored by the finding that removing the adjacent C13-methyl group can increase potency. researchgate.net

Computational Approaches in SAR Analysis

While extensive computational SAR studies specifically on this compound are not yet widely published, computational chemistry offers powerful tools to complement experimental work. These methods can rationalize observed SAR and predict the activity of new analog designs.

Pharmacophore Modeling: Based on the structures of active analogs like lyngbyaloside B and 18E-lyngbyaloside C, a 3D pharmacophore model could be generated. This model would define the spatial relationships between key features like hydrogen bond donors/acceptors (from the hydroxyl and sugar moieties), hydrophobic regions, and the geometry of the side chain. Such a model could then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

Molecular Docking: Although the precise biological target of this compound is not definitively known, related macrolides have been studied computationally. For instance, the threading-based method FINDSITEcomb2.0 was used to predict the binding of related compounds to proteins from Plasmodium falciparum, formulating hypotheses about their mechanism of action. researchgate.net Once a target is identified, docking studies could be used to simulate the binding of different this compound analogs, providing a structural basis for their observed activities and guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): With a sufficiently large and diverse set of tested analogs, QSAR models could be developed. These mathematical models correlate variations in physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) of the analogs with their biological activities. A robust QSAR model would enable the prediction of cytotoxicity for newly designed analogs before their synthesis, thereby prioritizing the most promising candidates.

Additionally, computational tools have been used in a broader context, such as the ORCA (Objective Relational Comparative Analysis) pipeline, which analyzes LC-MS data from various Moorena bouillonii samples to identify chemogeographic patterns and prioritize the discovery of new natural products from this prolific cyanobacterium. mdpi.com

Biosynthetic Considerations for Lyngbouilloside

Putative Polyketide Biosynthetic Pathways

The carbon skeleton of the lyngbouilloside aglycon is characteristic of a polyketide, suggesting its biosynthesis via a type I polyketide synthase (PKS) pathway. In this proposed pathway, the assembly of the macrolide backbone begins with a starter unit, likely an acyl-CoA derivative, which is sequentially extended by the addition of extender units, such as malonyl-CoA or methylmalonyl-CoA. Each cycle of extension is catalyzed by a dedicated module within the PKS enzyme complex, which dictates the incorporation of a specific extender unit and the subsequent reductive modifications. The linear polyketide chain is ultimately cyclized to form the characteristic 14-membered macrolactone ring of the this compound aglycon.

Role of Polyketide Synthases (PKS) in Macrolide Assembly

The assembly of the this compound aglycon is hypothesized to be carried out by a modular type I PKS system. Each module of this enzymatic assembly line is comprised of a set of catalytic domains that perform a specific function in the extension and modification of the growing polyketide chain. A typical module includes an acyltransferase (AT) domain that selects the appropriate extender unit, a ketosynthase (KS) domain that catalyzes the Claisen condensation to elongate the chain, and an acyl carrier protein (ACP) domain that tethers the growing polyketide.

Additional domains within each module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the degree of reduction of the β-keto group formed after each condensation, leading to the diverse stereochemistry and functional groups observed in the final macrolide structure. The sequence and composition of these modules in the PKS enzyme directly correspond to the structure of the resulting polyketide.

Glycosyltransferase Activity in this compound Formation

A crucial step in the biosynthesis of this compound is the attachment of a sugar moiety to the macrolide aglycon. This reaction is catalyzed by a glycosyltransferase (GT), an enzyme that transfers a sugar from an activated nucleotide sugar donor to an acceptor molecule, in this case, the this compound aglycon. While the specific glycosyltransferase involved in this compound biosynthesis has not been identified, it is expected to be a dedicated enzyme encoded within the this compound biosynthetic gene cluster. This enzyme would recognize both the specific sugar donor and the hydroxyl group on the aglycon to which the sugar is attached, ensuring the correct stereochemistry of the glycosidic bond.

Post-Polyketide Modifications and Derivatization

Following the assembly of the macrolide core by the PKS and the subsequent glycosylation, the this compound molecule may undergo further modifications, known as post-PKS modifications. These enzymatic transformations can include hydroxylations, methylations, or oxidations, which contribute to the final structural diversity and biological activity of the natural product. These reactions are catalyzed by tailoring enzymes, such as cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases, which are typically encoded by genes located within or near the PKS gene cluster. The specific post-PKS modifications in the biosynthesis of this compound remain to be experimentally determined.

Genetic Basis of Biosynthesis in Lyngbya bouillonii (if research exists)

Direct research on the genetic basis of this compound biosynthesis in Lyngbya bouillonii (now reclassified as Moorea bouillonii) is currently not available in published literature. However, the genome of Moorea bouillonii is known to harbor a wealth of biosynthetic gene clusters encoding for the production of various bioactive secondary metabolites, including polyketides and nonribosomal peptides. It is highly probable that a dedicated biosynthetic gene cluster for this compound exists within the genome of this cyanobacterium. The identification and characterization of this gene cluster through genome mining and molecular genetics would provide definitive insights into the enzymatic machinery responsible for the biosynthesis of this complex macrolide, including the specific PKS modules, the glycosyltransferase, and the tailoring enzymes involved.

Advanced Analytical Methodologies in Lyngbouilloside Research

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) has been a cornerstone in the initial characterization of lyngbouilloside. Specifically, high-resolution fast atom bombardment mass spectrometry (HR-FABMS) was utilized to determine its molecular formula. acs.org This technique provided a quasi-molecular ion at m/z 607 ([M + Na]⁺) in the positive-ion mode and a [M - H]⁻ peak at m/z 583 in the negative-ion mode. acs.org These data definitively established the molecular formula of this compound as C₃₁H₅₂O₁₀. acs.org This molecular formula indicated the presence of six degrees of unsaturation in the molecule. acs.org Further analysis using high-resolution electrospray ionization mass spectrometry (HRESIMS) on related compounds has also been instrumental in confirming molecular formulas by providing highly accurate mass measurements. mdpi.comnih.gov

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been the most powerful tool for the detailed structural elucidation of this compound, revealing its connectivity and relative stereochemistry. nih.govnih.govcore.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to piece together the complex framework of this glycosidic macrolide. acs.orgnih.gov

1D NMR (¹H, ¹³C)

The ¹H NMR spectrum of this compound provided initial information about the types of protons present in the molecule, including olefinic, methine, methylene, and methyl protons. The ¹³C NMR spectrum revealed a total of 31 carbon signals, which included four olefinic carbons and one carbonyl carbon, accounting for three of the six degrees of unsaturation. acs.org The remaining unsaturations suggested a tricyclic structure for the molecule. acs.org

2D NMR (COSY, HSQC, HMBC, NOESY)

A comprehensive analysis of various 2D NMR experiments was essential to assemble the planar structure and deduce the relative stereochemistry of this compound. acs.org

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments were used to identify proton-proton spin systems, allowing for the connection of adjacent protons within the molecular structure. acs.orgnih.gov This was crucial in tracing out the carbon backbone of both the macrolide ring and the sugar moiety. acs.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlated each proton to its directly attached carbon, enabling the assignment of carbon signals based on their proton attachments. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Through-space correlations observed in NOESY or ROESY spectra provided critical information for determining the relative stereochemistry of the numerous stereocenters within this compound. acs.orgnih.gov For instance, a ROESY correlation from H-1′ to OMe-2′ helped to identify the sugar as the α-anomer. acs.org

Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism if applicable)

While the initial structural elucidation of this compound established its relative stereochemistry, the determination of its absolute configuration often requires the use of chiroptical methods. mdpi.comnumberanalytics.com Techniques such as Electronic Circular Dichroism (ECD) are powerful tools for assigning the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by quantum chemical calculations. mdpi.comcas.cz Although specific ECD data for this compound is not detailed in the provided search results, this method remains a crucial approach in the stereochemical analysis of complex natural products. nih.govnih.gov The absolute configuration of related compounds has been inferred through comparison of optical rotation data with known compounds. researchgate.net

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic techniques are indispensable for the isolation, purification, and confirmation of the identity of this compound. The isolation process typically involves initial fractionation of the crude extract from the marine cyanobacterium Moorea bouillonii (formerly Lyngbya bouillonii) using methods like silica (B1680970) gel column chromatography. nih.govnih.gov This is followed by further purification using reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain the pure compound. mdpi.comnih.govnih.gov The purity and identity of the isolated this compound are then confirmed by its characteristic retention time in a specific HPLC system and by comparison of its spectroscopic data with established values. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for the rapid analysis and identification of this compound in complex mixtures. mdpi.comresearchgate.net

Spectrophotometric Characterization (UV-Vis, IR)

Spectrophotometric methods provide valuable information about the functional groups present in this compound.

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV spectrum of this compound shows an absorbance maximum at 235 nm, which is characteristic of a conjugated diene system within the molecule. acs.org

IR (Infrared) Spectroscopy: The IR spectrum of this compound displays key absorption bands that confirm the presence of specific functional groups. A broad absorption at 3461 cm⁻¹ indicates the presence of hydroxyl (-OH) groups, while a strong absorption at 1696 cm⁻¹ is indicative of a carbonyl (C=O) group, likely an ester or a ketone. acs.org

Data Tables

¹H and ¹³C NMR Data for this compound (in CDCl₃) acs.org

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 169.9 | |

| 2 | 42.3 | 2.58 (m) |

| 3 | 98.3 | |

| 4 | 34.9 | 1.83 (m), 1.55 (m) |

| 5 | 28.9 | 1.95 (m) |

| 6 | 36.7 | 1.67 (m), 1.25 (m) |

| 7 | 78.1 | 3.75 (m) |

| 8 | 41.5 | 1.70 (m) |

| 9 | 134.5 | 5.55 (dd, 15.2, 7.8) |

| 10 | 126.9 | 5.38 (dd, 15.2, 7.8) |

| 11 | 72.9 | 4.05 (t, 7.8) |

| 12 | 35.8 | 1.60 (m) |

| 13 | 71.8 | 3.55 (m) |

| 14 | 24.9 | 1.50 (m), 1.40 (m) |

| 15 | 130.8 | 5.65 (dt, 15.0, 6.8) |

| 16 | 129.8 | 6.05 (dd, 15.0, 10.5) |

| 17 | 125.9 | 6.30 (dd, 15.0, 10.5) |

| 18 | 137.9 | 5.75 (d, 15.0) |

| 19 | 18.2 | 1.75 (s) |

| 20 | 14.2 | 0.95 (d, 6.8) |

| 21 | 11.8 | 1.15 (d, 6.5) |

| 22 | 21.9 | 1.20 (d, 7.0) |

| 1' | 98.8 | 4.75 (d, 1.5) |

| 2' | 80.5 | 3.65 (dq, 9.5, 1.5) |

| 3' | 79.9 | 3.40 (dd, 9.5, 3.0) |

| 4' | 81.5 | 3.10 (t, 9.5) |

| 5' | 67.8 | 3.50 (dq, 9.5, 6.2) |

| 6' | 18.1 | 1.28 (d, 6.2) |

| 2'-OMe | 57.9 | 3.45 (s) |

| 4'-OMe | 60.8 | 3.58 (s) |

Current Research Challenges and Future Directions for Lyngbouilloside

Elucidation of Remaining Stereochemical Uncertainties

A significant hurdle in Lyngbouilloside research is the definitive assignment of its absolute and relative stereochemistry. The initial structure was proposed based on extensive spectroscopic analysis, including NMR and NOE data. acs.org However, subsequent total synthesis campaigns have cast doubt on the originally assigned configuration.

Notably, efforts to synthesize the proposed structure of the this compound aglycon (the non-sugar portion) led to a suggested stereochemical reassignment at the C11 position. rsc.orgmdpi.com Further work, specifically the total synthesis of the putative 11-epi-Lyngbouilloside aglycon, resulted in a product whose NMR spectroscopic data did not perfectly match that of the natural isolate. frontiersin.org These discrepancies strongly suggest that one or more of the stereocenters in the originally proposed structure are incorrect. frontiersin.org

This challenge is compounded by insights from the study of structurally related compounds. The total synthesis and subsequent stereochemical reassignment of (-)-Lyngbyaloside B, another macrolide from a Lyngbya species, has implied that the stereochemistry of this compound should also be reconsidered. nih.govresearchgate.netnih.gov The definitive elucidation of this compound's three-dimensional structure remains a critical and unresolved challenge, requiring further synthetic efforts to prepare various diastereomers for comparison with the natural product or advanced crystallographic studies, should they become feasible.

Deeper Exploration of Molecular Mechanisms of Action in Diverse Biological Systems

The initial report on this compound described it as having modest cytotoxic activity against neuroblastoma cells, with an IC50 value of 17 μM. mdpi.comnih.govacs.orginteresjournals.org While this level of potency is not remarkable on its own, its structural similarity to highly potent cytotoxic macrolides such as Callipeltoside A, Auriside A, and Dolastatin 19 suggests a potentially valuable underlying biological activity. frontiersin.orgresearchgate.net

Currently, the specific molecular target and mechanism of action for this compound remain unknown. ontosight.ai The general mechanisms for many cyanobacterial macrolides are not yet well described, representing a major gap in the field. interesjournals.org Research on other metabolites from M. bouillonii, such as alotamide A, has pointed towards potential interactions with ion channels or receptors in neurons, but it is unclear if this is relevant to this compound. nih.gov

A crucial future direction is the comprehensive biological evaluation of this compound and its synthetic analogues. This includes screening against a wider array of cancer cell lines, pathogens, and other biological targets. Advanced techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and high-content imaging could be employed to identify its direct binding partners and elucidate the downstream cellular pathways it modulates. Understanding its mechanism of action is paramount to validating it as a useful chemical probe or a starting point for drug development. frontiersin.org

Development of Highly Efficient and Scalable Synthetic Routes

Key difficulties encountered in these syntheses include the poor yields of the macrolactonization (ring-forming) step and challenges in achieving selective chemical transformations on the complex scaffold. frontiersin.org Chemists have explored various strategies to overcome these issues, such as ring-closing metathesis (RCM), Boeckman acylketene cyclization, and introducing key structural fragments at a late stage of the synthesis. nih.govfrontiersin.org

The development of a highly efficient and scalable synthesis is a major goal. An effective route would not only confirm the correct stereostructure but also provide sufficient material for in-depth biological studies. Future research should focus on designing more convergent synthetic strategies, discovering novel and more efficient reactions for key steps like the macrocyclization, and minimizing the number of protecting group manipulations. A robust synthetic route is the gateway to exploring the full potential of the this compound scaffold.

Integration of Computational Chemistry and Machine Learning in this compound Discovery and Design

While not yet applied specifically to this compound, computational chemistry and machine learning (ML) offer powerful tools to address the challenges associated with this natural product. nih.govtandfonline.comjst.go.jp These in silico methods are increasingly being used to accelerate marine natural product drug discovery. tandfonline.com

Future applications could include:

Structure Refinement: Computational methods, such as DFT calculations of NMR parameters, could help refine the proposed structures of this compound by comparing calculated data with experimental spectra for various potential diastereomers.

Target Prediction: Machine learning models trained on large datasets of compound-target interactions could predict the most likely biological targets for this compound, helping to focus experimental validation efforts. jst.go.jp

Virtual Screening and Analogue Design: Once a biological target is validated, computational docking and molecular dynamics simulations can be used to model the interaction between this compound and its target. This knowledge can guide the rational design of new analogues with improved potency and selectivity. nih.gov

Genomic-Based Discovery: Machine learning algorithms can mine the biosynthetic gene clusters of Moorea bouillonii and related cyanobacteria to predict the structures of other undiscovered this compound-like molecules, potentially leading to the discovery of new, more active compounds. tandfonline.com

Integrating these computational approaches into the research workflow promises to streamline the process of structure elucidation, target identification, and lead optimization for the this compound family.

Investigation of Ecological Roles of this compound in Marine Environments

This compound is a secondary metabolite produced by the marine cyanobacterium Moorea bouillonii. naturalproducts.netmicrobiologyresearch.org This organism is known for its prolific production of diverse and potent natural products, which are believed to play important ecological roles. microbiologyresearch.orgmdpi.com It has been proposed that these compounds function as allelochemicals—chemicals that affect the growth, survival, and reproduction of other organisms. mdpi.com

Blooms of M. bouillonii have been observed to be pathogenic towards gorgonian corals, suggesting that its chemical arsenal, which includes this compound, may be used for competitive advantage on the reef. researchgate.net The production of such metabolites is likely a defense mechanism against predation or a tool to outcompete other benthic organisms for space and resources.

A key area for future research is to investigate the specific ecological function of this compound. This could involve field studies measuring its concentration in the environment and laboratory assays testing its effect on relevant marine organisms, such as corals, algae, or microbial competitors. Understanding the natural role of this compound would provide valuable context for its biological activity and could reveal novel applications.

Prospects for this compound as a Lead Structure in Chemical Biology Research

Despite its modest native bioactivity, the complex and challenging structure of this compound makes it an excellent candidate for chemical biology research. Its value lies not only in its potential as a direct therapeutic lead but also as a tool for advancing chemical science.

Platform for Synthetic Innovation: The difficulties associated with its total synthesis make this compound an ideal testing ground for developing and validating new synthetic methodologies. frontiersin.orgresearchgate.net

Tool for Structural Elucidation: The ongoing effort to determine its correct structure showcases the power of combining synthesis and spectroscopy to solve complex structural puzzles, a central theme in chemical biology. rsc.org

Lead Structure for Analogue Development: The structural resemblance to potent anticancer agents like Dolastatin 19 and Callipeltoside A provides a strong rationale for using the this compound scaffold as a starting point for medicinal chemistry programs. frontiersin.orgresearchgate.net By synthesizing analogues, it may be possible to identify the key structural features (the "pharmacophore") responsible for cytotoxicity and design new, more potent compounds.

In essence, this compound serves as a lead structure not just for drug discovery, but for discovery in the broader sense—spurring innovation in synthesis, structural analysis, and the exploration of biological mechanisms.

Q & A

Q. How can researchers confirm the structural identity of Lyngbouilloside using spectroscopic and chromatographic methods?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , 2D-COSY) with high-resolution mass spectrometry (HR-MS) to verify molecular weight and functional groups. Cross-reference retention times in high-performance liquid chromatography (HPLC) against known standards. Include purity assessments (>95%) via analytical HPLC or thin-layer chromatography (TLC) .

Q. What experimental protocols are recommended for the initial isolation of this compound from natural sources?

Methodological Answer: Use bioassay-guided fractionation:

Q. How should researchers design dose-response experiments to assess this compound’s bioactivity?

Methodological Answer:

- Define a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC/IC values.

- Use triplicate technical replicates and include positive/negative controls (e.g., DMSO for solvent effects).

- Apply statistical models (e.g., nonlinear regression) to analyze dose-response curves .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across different in vitro models?

Methodological Answer:

- Conduct comparative studies under standardized conditions (e.g., cell line selection, incubation time).

- Use orthogonal assays (e.g., Western blotting for protein targets, fluorescent probes for ion flux) to validate findings.

- Perform meta-analyses of published data to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What strategies are effective for elucidating this compound’s pharmacokinetic properties in vivo?

Methodological Answer:

Q. How can researchers optimize this compound’s synthetic pathway to improve yield and scalability?

Methodological Answer:

Q. What methodologies are suitable for analyzing this compound’s interactions with cellular receptors or enzymes?

Methodological Answer:

- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.

- Utilize cryo-electron microscopy (cryo-EM) or X-ray crystallography for structural insights.

- Validate functional effects via CRISPR-mediated gene knockout or RNA interference (RNAi) .

Data Analysis & Reproducibility

Q. How should researchers address variability in this compound’s bioactivity data across independent studies?

Methodological Answer:

Q. What statistical approaches are recommended for multi-omics studies involving this compound?

Methodological Answer:

- Integrate transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., GSEA, MetaboAnalyst).

- Apply machine learning (e.g., random forests) to identify predictive biomarkers.

- Correct for multiple comparisons using false discovery rate (FDR) adjustments .

Ethical & Reporting Standards

Q. How can researchers ensure ethical rigor in preclinical studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.